Trifluoroacetyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

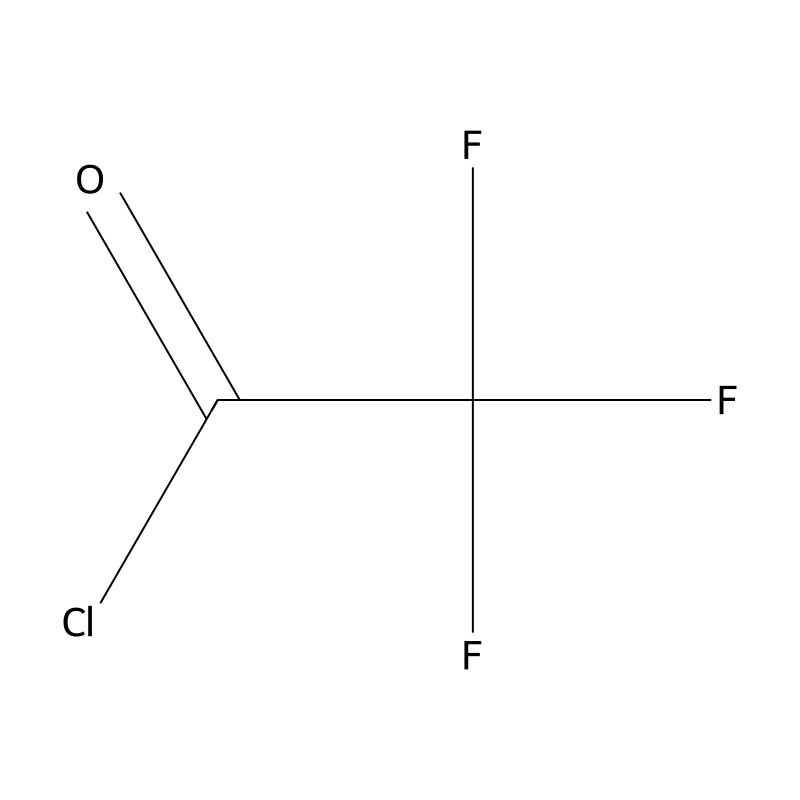

Trifluoroacetyl chloride is a chemical compound with the formula . It is a colorless gas that is typically transported as a liquid under pressure. This compound is known for its high toxicity and reactivity, particularly when interacting with water, which leads to the production of hydrogen chloride gas and trifluoroacetic acid. Trifluoroacetyl chloride has a boiling point of approximately -27 °C and a melting point of -146 °C, making it a volatile substance at room temperature .

Introducing the Trifluoromethyl Group (-CF3)

Trifluoroacetyl chloride is a valuable reagent for introducing the trifluoromethyl group (-CF3) into organic molecules. This group possesses unique properties like high electronegativity, lipophilicity (fat-loving), and metabolic stability, making it desirable in various research areas.

- Organic synthesis: Trifluoroacetyl chloride reacts with various functional groups like alcohols, amines, and thiols to introduce the -CF3 group. This modification can significantly alter the physical and chemical properties of the resulting molecule, impacting its applications in medicinal chemistry, materials science, and other fields [].

Studying Protein Interactions

In some studies, trifluoroacetyl chloride serves as a tool to investigate protein interactions. It can be used to modify specific amino acid residues within proteins, allowing researchers to probe the role of these residues in protein-protein interactions and enzyme activity [].

- Identifying protein targets: By covalently attaching the -CF3 group to specific amino acid residues, researchers can identify proteins that interact with a molecule of interest. This information is crucial for understanding biological processes and developing new drugs [].

Investigating the Metabolism of Halothane

Trifluoroacetyl chloride is a crucial metabolite of the anesthetic drug halothane. Understanding its interactions with biological molecules is essential for investigating the potential side effects of this drug [].

Trifluoroacetyl chloride readily reacts with various substances, including:

- Water: Reacts vigorously to produce trifluoroacetic acid and hydrogen chloride.

- Amines and Alkalis: Exhibits strong reactivity, often resulting in violent reactions.

- Metal Alkyls: Undergoes reactions where trifluoroacetyl chloride acts as an acylating agent, forming new compounds .

The general reaction with metal alkyls can be represented as:

where represents various metal ions such as lithium or magnesium .

Trifluoroacetyl chloride is highly toxic. It can cause severe irritation to the eyes, skin, and respiratory system upon exposure. Inhalation of this compound can lead to serious health risks, including respiratory distress and potential fatality. Laboratory studies indicate that exposure to concentrations as low as 35.3 parts per million can be lethal to small mammals like rats within six hours . The compound does not significantly bioaccumulate but poses risks to aquatic life .

Several methods exist for synthesizing trifluoroacetyl chloride:

- Catalytic Chlorination: Involves the chlorination of trifluoroacetaldehyde.

- Oxidation of Halothane: Utilizes cytochrome P450 enzymes for oxidation reactions.

- Vapor Phase Reaction: A continuous process involving 1,1-dichloro-2,2,2-trifluoroethane, oxygen, and water to yield trifluoroacetyl chloride alongside trifluoroacetic acid .

Trifluoroacetyl chloride serves multiple roles in various industries:

- Pharmaceuticals: Used as an intermediate in the synthesis of active pharmaceutical ingredients.

- Agriculture: Functions as a precursor for agricultural chemicals.

- Organic Chemistry: Employed in fine chemical synthesis and as a reagent for introducing trifluoromethyl groups into organic molecules .

- Nuclear Magnetic Resonance: Historically explored for use in NMR spectroscopy applications involving amines and alcohols .

Trifluoroacetyl chloride shares similarities with several other acyl chlorides and fluorinated compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Acetyl Chloride | Less toxic; widely used in organic synthesis. | |

| Trifluoroacetic Acid | Non-toxic; used extensively in biochemical applications. | |

| Perfluoroacetic Acid | Fully fluorinated; exhibits different chemical properties. | |

| Dichloroacetyl Chloride | Less reactive than trifluoroacetyl chloride; used in herbicides. |

Trifluoroacetyl chloride's unique characteristics stem from its trifluoromethyl group, which imparts distinct electronic properties that enhance its reactivity compared to non-fluorinated analogs like acetyl chloride . Its high toxicity also sets it apart from many other acyl chlorides used in synthetic chemistry.

Physical Description

Liquid

Color/Form

Colorless liquified gas

XLogP3

Boiling Point

-27 °C

Density

Odor

Melting Point

UNII

GHS Hazard Statements

H312 (79.38%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H330 (80.41%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (19.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (80.41%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

Pictograms

Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

General Manufacturing Information

All other basic organic chemical manufacturing

Pesticide, fertilizer, and other agricultural chemical manufacturing

Pharmaceutical and medicine manufacturing

Acetyl chloride, 2,2,2-trifluoro-: ACTIVE

Exothermic reaction with water to form water soluble trifluoroacetic acid and byproduct HCl.